N,O-Di(DNP)-L-tyrosine
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Overview
Description
N,O-Di(DNP)-L-tyrosine is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of two 2,4-dinitrophenyl groups attached to the L-tyrosine molecule, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,O-Di(DNP)-L-tyrosine typically involves the reaction of L-tyrosine with 2,4-dinitrofluorobenzene under specific conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mixture is then purified using chromatographic techniques to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N,O-Di(DNP)-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dinitrophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce partially or fully reduced forms of the compound.
Scientific Research Applications
N,O-Di(DNP)-L-tyrosine has several scientific research applications, including:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of amino acids and peptides.
Biology: Employed in biochemical studies to investigate protein-ligand interactions and enzyme kinetics.
Industry: Utilized in the synthesis of other complex organic molecules and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of N,O-Di(DNP)-L-tyrosine involves its interaction with specific molecular targets. The dinitrophenyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes, making the compound useful in studying enzyme mechanisms and protein modifications .
Comparison with Similar Compounds
Similar Compounds
N,O-Bis(2,4-dinitrophenyl)-L-valine: Similar in structure but with L-valine instead of L-tyrosine.
N,O-Bis(2,4-dinitrophenyl)-L-phenylalanine: Contains L-phenylalanine in place of L-tyrosine.
N,O-Bis(2,4-dinitrophenyl)-L-tryptophan: Features L-tryptophan instead of L-tyrosine.
Uniqueness
N,O-Di(DNP)-L-tyrosine is unique due to the presence of the phenolic hydroxyl group in the tyrosine moiety, which can participate in additional hydrogen bonding and other interactions. This makes it particularly useful in studying protein-ligand interactions and enzyme mechanisms.
Properties
CAS No. |
1694-93-5 |
---|---|
Molecular Formula |
C21H15N5O11 |
Molecular Weight |
513.4 g/mol |
IUPAC Name |
(2S)-2-(2,4-dinitroanilino)-3-[4-(2,4-dinitrophenoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C21H15N5O11/c27-21(28)17(22-16-7-3-13(23(29)30)10-18(16)25(33)34)9-12-1-5-15(6-2-12)37-20-8-4-14(24(31)32)11-19(20)26(35)36/h1-8,10-11,17,22H,9H2,(H,27,28)/t17-/m0/s1 |
InChI Key |
XLKWITSYWZVKMC-KRWDZBQOSA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
1694-93-5 | |
Origin of Product |
United States |
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